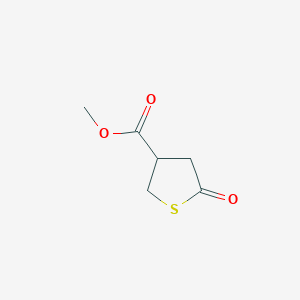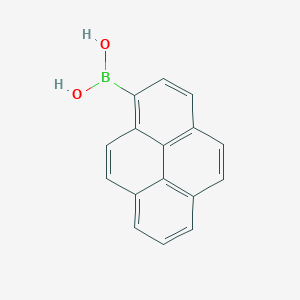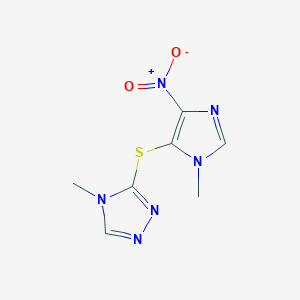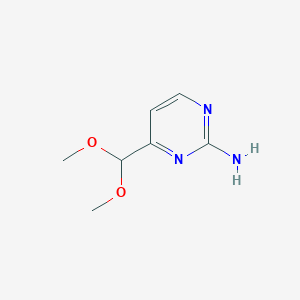
4-(Dimethoxymethyl)pyrimidin-2-amine
描述
4-(Dimethoxymethyl)pyrimidin-2-amine is a compound in the pyrimidin-amine class. Research in this area often focuses on the synthesis and analysis of various derivatives, providing insights into their potential applications and behaviors.
Synthesis Analysis
- A compound related to 4-(Dimethoxymethyl)pyrimidin-2-amine, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, was synthesized through cyclization involving Ni(NO3)2 (Repich et al., 2017).
Molecular Structure Analysis
- The crystal structure of a related compound, N-(3,4-Dimethoxyphenyl)pyrido[3′,2′:4,5]-thieno[3,2-d]pyrimidin-4-amine, was determined using single-crystal X-ray diffraction (Guillon et al., 2013).
Chemical Reactions and Properties
- A study on a similar compound, 4, 6-substituted di-(phenyl) pyrimidin-2-amines, described its synthesis and anti-inflammatory activity, which may be relevant to the chemical properties of 4-(Dimethoxymethyl)pyrimidin-2-amine (Kumar et al., 2017).
Physical Properties Analysis
- The physical properties of related compounds can be inferred from studies like the one on 4,6-Dimethoxypyrimidin-2-amine–2-(1H-indol-3-yl)acetic acid, which discussed hydrogen bonding and supramolecular structure (Ebenezer & Muthiah, 2010).
Chemical Properties Analysis
- The chemical properties of pyrimidin-2-amines can be complex. For example, a study on 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine discussed its synthesis and structure using various analytical techniques, which may provide insights into the chemical behavior of 4-(Dimethoxymethyl)pyrimidin-2-amine (Ogurtsov & Rakitin, 2021).
科学研究应用
Application 1: Anticancer Agents
- Summary of the Application : The compound N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine, which is structurally similar to 4-(Dimethoxymethyl)pyrimidin-2-amine, has been studied as a potential anticancer agent . It has been specifically investigated for its inhibitory effects on Cyclin-dependent kinase 2 (CDK2), a target for cancer treatments .
- Methods of Application : The compound was synthesized and its inhibitory activity against CDK2 was evaluated. The phenylsulfonamide moiety of a previous lead compound was bioisosterically replaced with pyrazole derivatives, leading to the creation of this compound .
- Results : The compound displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines. It reduced the phosphorylation of retinoblastoma at Thr821, arrested cells at the S and G2/M phases, and induced apoptosis .
Application 2: Anti-Inflammatory Agents
- Summary of the Application : Pyrimidines, a class of compounds that includes 4-(Dimethoxymethyl)pyrimidin-2-amine, have been studied for their anti-inflammatory effects .
- Methods of Application : Various methods for the synthesis of pyrimidines are described in the literature. Their anti-inflammatory effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
安全和危害
未来方向
While specific future directions for 4-(Dimethoxymethyl)pyrimidin-2-amine are not available, pyrimidines in general have been the subject of extensive research due to their wide range of biological activities . Future research may focus on the development of novel pyrimidine analogs with enhanced activities and minimal toxicity .
属性
IUPAC Name |
4-(dimethoxymethyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-11-6(12-2)5-3-4-9-7(8)10-5/h3-4,6H,1-2H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQINWXZQCAIVNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NC(=NC=C1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406739 | |
| Record name | 4-(dimethoxymethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethoxymethyl)pyrimidin-2-amine | |
CAS RN |
165807-05-6 | |
| Record name | 4-(dimethoxymethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 165807-05-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine](/img/structure/B70775.png)
![1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene](/img/structure/B70777.png)
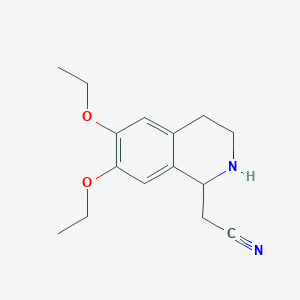
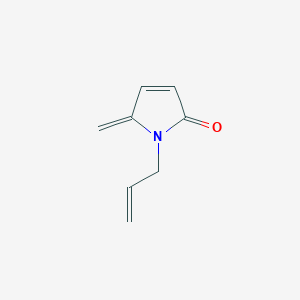

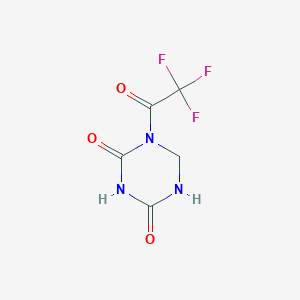
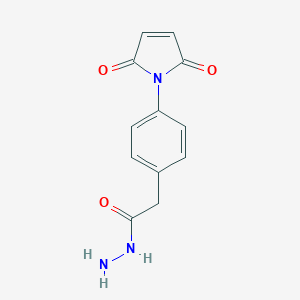
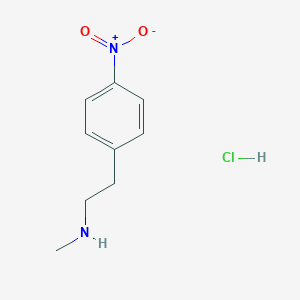
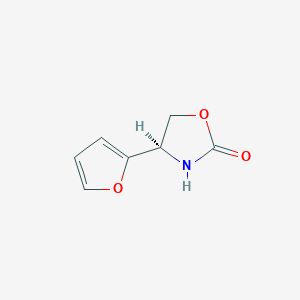
![trans-4-[4-(N-Ethyl-2-hydroxyethylamino)styryl]-1-methylpyridinium tetraphenylborate](/img/structure/B70795.png)

